Methyl 2-((1-((5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a fluorophenyl group, and an acetate group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiadiazole ring and the fluorophenyl group would likely contribute to the compound’s overall shape and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thiadiazole ring might participate in nucleophilic substitution reactions, while the acetate group could be involved in esterification or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Scientific Research Applications
Synthesis and Pharmacological Applications
- Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a closely related compound, has been synthesized and used as a starting material for creating a variety of derivatives with significant antihypertensive α-blocking activity and low toxicity. This research highlights the potential of thiadiazole derivatives in developing new pharmacological agents (Abdel-Wahab et al., 2008).
- Another study focused on the practical preparation of Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, showcasing the synthetic route towards the side-chain of the fourth generation of cephem antibiotics, indicating the compound's relevance in antibiotic development (Tatsuta et al., 1994).
Antimicrobial and Antitumor Properties
- Research into formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole revealed compounds with moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans, highlighting the compound's potential in antimicrobial therapy (Sah et al., 2014).
- A study on antitumor benzothiazoles synthesized fluorinated 2-(4-aminophenyl)benzothiazoles demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines, suggesting the potential of related compounds in cancer treatment (Hutchinson et al., 2001).
Neuroprotective and Anticancer Activities
- The compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole showed promising anticancer and neuroprotective activities, inhibiting the proliferation of tumor cells and exhibiting a trophic effect in neuronal cell culture. This study highlights the compound's multifaceted potential in cancer and neuroprotection research (Rzeski et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[1-[[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxobutan-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S2/c1-3-11(23-8-12(20)22-2)13(21)17-15-19-18-14(24-15)9-4-6-10(16)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFICZOHORJNXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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